

Application of Pemigatinib-D6 in Drug Metabolism and Pharmacokinetics (DMPK)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2][3] Understanding the drug metabolism and pharmacokinetic (DMPK) profile of pemigatinib is crucial for its safe and effective use. **Pemigatinib-D6**, a deuterium-labeled stable isotope of pemigatinib, serves as an essential tool in these studies, primarily as an internal standard for quantitative bioanalysis.[4] Deuterated standards are ideal for mass spectrometry-based assays as they exhibit similar chemical and physical properties to the analyte but are distinguishable by their higher mass, allowing for precise and accurate quantification in complex biological matrices.[5][6]

This document provides detailed application notes and protocols for the use of **Pemigatinib-D6** in key DMPK studies.

Data Presentation

Table 1: In Vitro ADME and Pharmacokinetic Parameters of Pemigatinib



Parameter	Value	Species/System	Reference
Permeability (Papp A → B)	10.1 x 10 ⁻⁶ cm/s	Caco-2 cells	[7]
Metabolic Stability (t½)	27.29 min	Human Liver Microsomes	[2][8]
Intrinsic Clearance (CLint)	25.40 μL/min/mg	Human Liver Microsomes	[2][8]
Plasma Protein Binding	90.6%	Human Plasma	[9]
Major Metabolizing Enzyme	CYP3A4	In vitro	[3][8][9][10]

Table 2: Human Pharmacokinetic Parameters of Pemigatinib (13.5 mg, once daily)



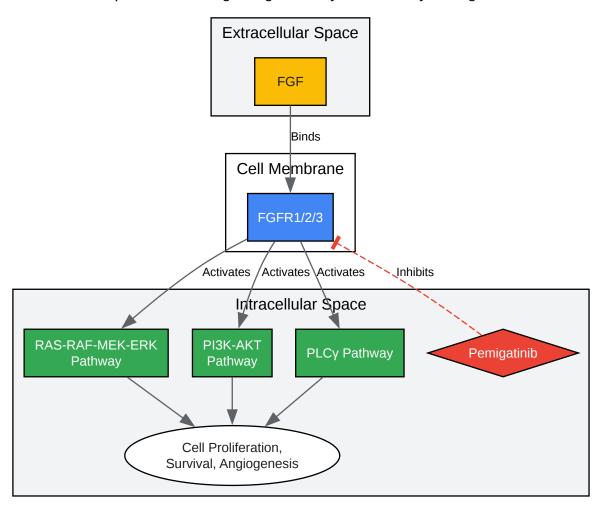
Parameter	Geometric Mean (CV%)	Population	Reference
Tmax (hours)	1.13	Patients with advanced malignancies	[9]
Cmax,ss (nM)	236 (56.4%)	Patients with advanced malignancies	[11]
AUC0-24h,ss (nM⋅h)	2620 (54.1%)	Patients with advanced malignancies	[11]
Half-life (t½) (hours)	15.4 (51.6%)	Patients with advanced malignancies	[9][11]
Apparent Oral Clearance (CL/F) (L/h)	10.3	Female Patients	[12]
Apparent Volume of Distribution (Vc/F) (L)	122.0	73.3-kg Patient	[12]
Accumulation Ratio (AUC0-24h)	1.63	Patients with advanced malignancies	[9][11]

Signaling Pathway

Pemigatinib inhibits the phosphorylation of FGFR and downstream signaling proteins, which are crucial for cell proliferation and survival.

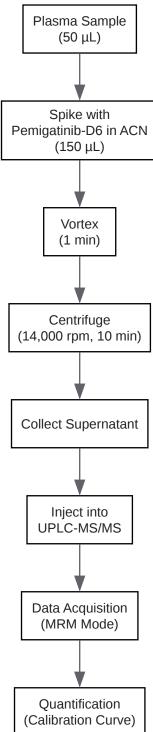


Simplified FGFR Signaling Pathway Inhibition by Pemigatinib



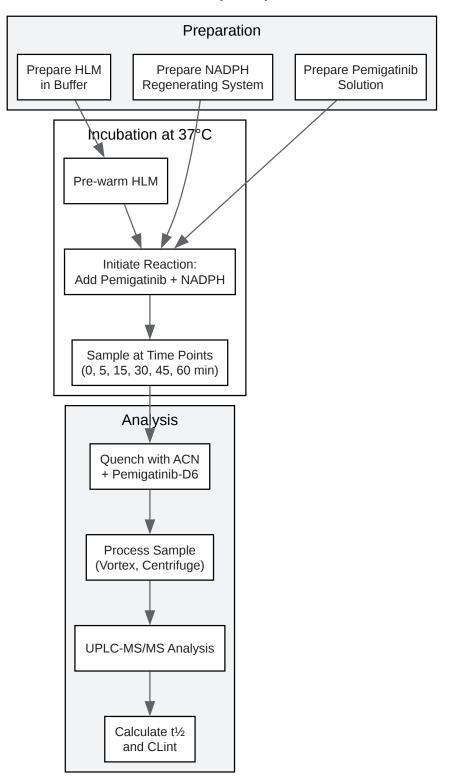


Bioanalytical Workflow for Pemigatinib Quantification





Metabolic Stability Assay Workflow



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